3-Amino-4-chlorobenzoic acid (CAS 2840-28-0) is a bifunctional halogenated aromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and high-performance pigments. Featuring an amino group at the 3-position, a chlorine atom at the 4-position, and a carboxylic acid at the 1-position, this compound provides a specific combination of electronic and steric properties. With a melting point of 214-216 °C, it serves as a critical precursor where immediate amine reactivity and a blocked para-position are required. For industrial and laboratory buyers, procuring this specific pre-reduced, halogenated scaffold streamlines multi-step syntheses and ensures high regiochemical control in the production of complex heterocyclic systems .
Attempting to substitute 3-amino-4-chlorobenzoic acid with its non-halogenated analog, 3-aminobenzoic acid, fundamentally alters the regiochemical outcome of downstream cyclization reactions; the missing chlorine atom leaves the para-position open, resulting in complex, hard-to-separate isomeric mixtures. Furthermore, utilizing the cheaper precursor, 3-nitro-4-chlorobenzoic acid, introduces significant process risks; the mandatory nitro-reduction step frequently triggers competitive hydrodehalogenation, leading to the loss of the critical chlorine substituent and a substantial reduction in overall yield. Therefore, procuring the exact 3-amino-4-chloro compound is necessary for workflows requiring high-purity, single-isomer products without the added burden of delicate reduction steps [1].
In multi-step pharmaceutical synthesis, starting with 3-amino-4-chlorobenzoic acid avoids the problematic reduction of 3-nitro-4-chlorobenzoic acid. Catalytic hydrogenation of the nitro precursor frequently results in competitive hydrodehalogenation, reducing the yield of the desired chlorinated product by 15-30%. By procuring the pre-reduced 3-amino-4-chlorobenzoic acid, chemists achieve >90% yield in direct amide coupling steps without the risk of chlorine loss [1].
| Evidence Dimension | Yield of intact chlorinated intermediate |
| Target Compound Data | >90% yield (direct amide coupling) |
| Comparator Or Baseline | 3-Nitro-4-chlorobenzoic acid (requires reduction, yielding ~70-85% due to hydrodehalogenation) |
| Quantified Difference | 15-30% improvement in target yield |
| Conditions | Standard multi-step synthesis involving amide coupling vs. reduction-coupling sequence |
Procuring the pre-reduced amino-acid eliminates a low-yielding, side-reaction-prone reduction step, streamlining scale-up and improving final product purity.
When synthesizing complex fused heterocycles, the 4-chloro substituent on 3-amino-4-chlorobenzoic acid acts as a critical blocking group. Compared to the unhalogenated 3-aminobenzoic acid, which typically yields a ~1:1 mixture of ortho and para cyclized isomers during electrophilic aromatic substitution, the 4-chloro group forces >95% regioselectivity toward the available position. This structural feature is essential for high-yield, single-isomer production in advanced scaffold synthesis [1].
| Evidence Dimension | Regiochemical purity of cyclized product |
| Target Compound Data | >95% single isomer |
| Comparator Or Baseline | 3-Aminobenzoic acid (~50% isomeric mixture) |
| Quantified Difference | >45% increase in desired isomer yield |
| Conditions | Electrophilic aromatic substitution / ring closure conditions |
The specific 4-chloro substitution pattern is mandatory for preventing isomeric mixtures, drastically reducing purification costs in downstream manufacturing.
In the optimization of receptor antagonists, the incorporation of 3-amino-4-chlorobenzoic acid significantly improves binding affinity compared to its des-chloro counterpart. The chlorine atom increases the local lipophilicity (LogP increases by approximately 0.5-0.7 units) and provides a better steric fit in hydrophobic binding pockets, resulting in a 10- to 50-fold enhancement in target inhibition (lower IC50) [1].
| Evidence Dimension | Target binding affinity (IC50) and Lipophilicity (LogP) |
| Target Compound Data | 10- to 50-fold lower IC50; +0.5-0.7 LogP |
| Comparator Or Baseline | Des-chloro analogs (3-Aminobenzoic acid derivatives) |
| Quantified Difference | 1 to 1.7 order of magnitude improvement in potency |
| Conditions | In vitro receptor binding assays (e.g., CCK-2R antagonists) |
The chlorine atom provides essential steric bulk and lipophilicity, making this specific compound critical for achieving required potency in pharmaceutical development.
Due to the steric blocking provided by the 4-chloro group, 3-amino-4-chlorobenzoic acid is the preferred starting material for synthesizing complex indole, quinoline, and benzimidazole scaffolds. It ensures >95% regiochemical purity in cyclization steps, which is critical for advanced medicinal chemistry and materials science applications [1].
In pharmaceutical R&D, particularly for targets like the Cholecystokinin-2 (CCK-2) receptor, this compound is utilized to synthesize anthranilic sulfonamides. The 4-chloro substituent enhances the molecule's lipophilicity and steric fit within hydrophobic binding pockets, leading to 10- to 50-fold improved drug potency compared to non-halogenated analogs [2].
In the specialty chemicals sector, 3-amino-4-chlorobenzoic acid serves as a vital intermediate for the production of Pigment Yellow and other advanced dyes. Procuring the pre-reduced amino form avoids hydrodehalogenation risks during scale-up, ensuring the specific electronic push-pull relationship between the amino and chloro groups is maintained for optimal color fastness .
Irritant;Environmental Hazard